![molecular formula C12H12O2 B11826151 [2-(Hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B11826151.png)
[2-(Hydroxymethyl)naphthalen-1-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Hydroxymethyl)naphthalen-1-yl]methanol: is an organic compound with the molecular formula C12H12O2 It is a derivative of naphthalene, featuring two hydroxymethyl groups attached to the first and second positions of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hydroxymethyl)naphthalen-1-yl]methanol typically involves the reduction of naphthalene-1,2-dicarboxylic acid or its derivatives. One common method is the reduction of naphthalene-1,2-dicarboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
C10H6(CO2H)2+4LiAlH4→C10H6(CH2OH)2+2LiAlH2O2+2H2O
The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst is also a viable method. This approach offers higher efficiency and selectivity, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Oxidation: [2-(Hydroxymethyl)naphthalen-1-yl]methanol can undergo oxidation reactions to form naphthalene-1,2-dicarboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form naphthalene-1,2-dimethanol using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with acyl chlorides can yield esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Naphthalene-1,2-dicarboxylic acid.
Reduction: Naphthalene-1,2-dimethanol.
Substitution: Various esters and ethers depending on the substituent.
科学研究应用
Chemistry: [2-(Hydroxymethyl)naphthalen-1-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit antimicrobial or anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives. These compounds may serve as lead compounds for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, resins, and other industrial products.
作用机制
The mechanism of action of [2-(Hydroxymethyl)naphthalen-1-yl]methanol and its derivatives depends on their specific applications. In biological systems, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, derivatives with antimicrobial properties may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
相似化合物的比较
Naphthalene-1,2-dimethanol: Similar structure but lacks hydroxyl groups.
Naphthalene-1,2-dicarboxylic acid: Oxidized form of [2-(Hydroxymethyl)naphthalen-1-yl]methanol.
1,2-Dihydroxynaphthalene: Contains hydroxyl groups but lacks methanol groups.
Uniqueness:
This compound is unique due to the presence of both hydroxyl and methanol groups on the naphthalene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
属性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
[1-(hydroxymethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H12O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6,13-14H,7-8H2 |
InChI 键 |
HETNNUSMWLIANA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



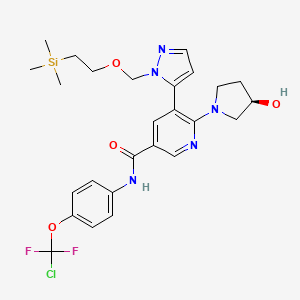

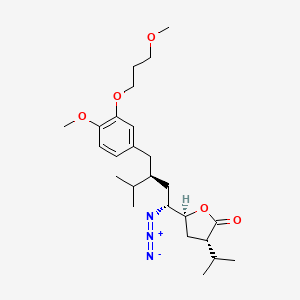
![2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate](/img/structure/B11826106.png)

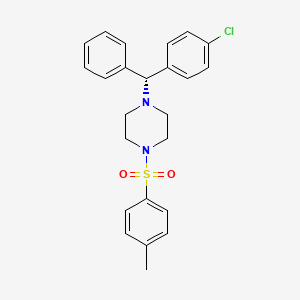
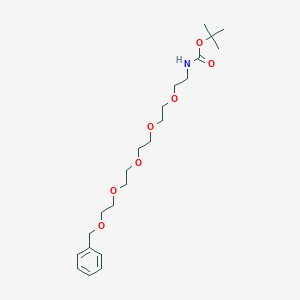
![6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11826137.png)

![(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11826160.png)

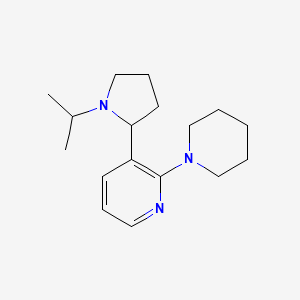
![Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate](/img/structure/B11826178.png)
